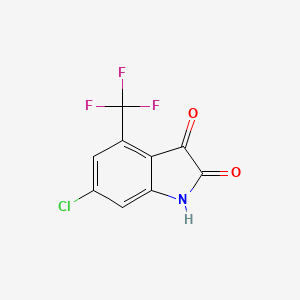

6-Chloro-4-(trifluoromethyl)indoline-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

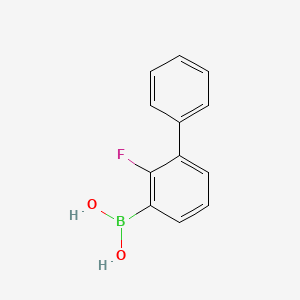

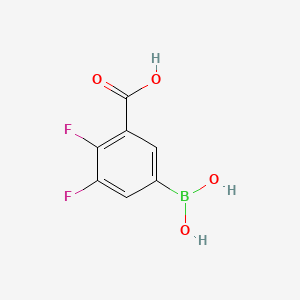

“6-Chloro-4-(trifluoromethyl)indoline-2,3-dione” is a chemical compound with the molecular formula C9H3ClF3NO2 . It is an indole derivative .

Synthesis Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis

The molecular structure of “6-Chloro-4-(trifluoromethyl)indoline-2,3-dione” consists of a benzene ring fused with a five-membered nitrogenous ring . The molecular formula is C9H3ClF3NO2 .Chemical Reactions Analysis

Indoline compounds are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields . Trifluoromethyl is often applied to materials, pesticides and pharmaceuticals, which can enhance the polarity, stability and lipophilicity .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 42.4±0.3 cm3, and a molar volume of 141.1±3.0 cm3 . It also has a polar surface area of 46 Å2 and a polarizability of 16.8±0.5 10-24 cm3 .科学的研究の応用

Indole Alkaloids Synthesis

Indole alkaloids, ranging from lysergic acid to vincristine, have inspired organic chemists due to their complex structures and biological activities. "6-Chloro-4-(trifluoromethyl)indoline-2,3-dione" is involved in new methods for indole synthesis, which are crucial for developing pharmaceuticals and agrochemicals. The review by Taber and Tirunahari (2011) presents a classification of indole syntheses, emphasizing the strategic approaches and significant contributions in recent years (Taber & Tirunahari, 2011).

Heterocyclic Compounds Synthesis

Isatin derivatives, including "6-Chloro-4-(trifluoromethyl)indoline-2,3-dione," are key intermediates in forming heterocyclic compounds due to their synthetic versatility and biological activities. These compounds undergo various reactions to form new heterocyclic compounds, as summarized by Sadeghian and Bayat (2022), who reviewed key reactions and literature from 2018 to 2020, providing insights for further research (Sadeghian & Bayat, 2022).

Medicinal Chemistry

In medicinal chemistry, "6-Chloro-4-(trifluoromethyl)indoline-2,3-dione" serves as a precursor for synthesizing pharmacologically active compounds. For example, Mathur and Nain (2014) focused on its synthetic methods and biological activity as anticonvulsant agents, highlighting the potent anticonvulsant activity of its derivatives, particularly Schiff bases, among various isatin derivatives (Mathur & Nain, 2014).

作用機序

- Electrophilic Substitution : Similar to benzene, indole undergoes electrophilic substitution due to the delocalization of π-electrons. This property allows it to interact with various biological targets .

- Antiviral Activity : Derivatives of 6-Chloro-4-(trifluoromethyl)indoline-2,3-dione have shown antiviral activity against influenza A and Coxsackie B4 viruses .

- Anti-Inflammatory and Analgesic Activities : Some indole derivatives exhibit anti-inflammatory and analgesic effects .

Mode of Action

将来の方向性

The future directions for “6-Chloro-4-(trifluoromethyl)indoline-2,3-dione” and similar compounds could involve further exploration of their potential uses in the treatment of diseases such as lung cancer, diabetes, and Alzheimer’s disease . The synthesis and pharmacological activity of indoline derivatives is an area of ongoing research .

特性

IUPAC Name |

6-chloro-4-(trifluoromethyl)-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF3NO2/c10-3-1-4(9(11,12)13)6-5(2-3)14-8(16)7(6)15/h1-2H,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCGTPCOKUTXNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745153 |

Source

|

| Record name | 6-Chloro-4-(trifluoromethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-(trifluoromethyl)indoline-2,3-dione | |

CAS RN |

1332605-88-5 |

Source

|

| Record name | 6-Chloro-4-(trifluoromethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2',4-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B577486.png)

![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)

![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)